molecular formula C14H13NO3 B6183249 methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate CAS No. 2121333-30-8

methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate

Cat. No.: B6183249
CAS No.: 2121333-30-8
M. Wt: 243.3
InChI Key:
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Description

Methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate is a complex organic compound that features a unique combination of an indene moiety and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-indene-4-carboxylic acid with hydroxylamine to form the oxime, followed by cyclization with an esterifying agent such as methyl chloroformate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the indene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate is unique due to its specific combination of an indene moiety and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2121333-30-8

Molecular Formula

C14H13NO3

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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